
3-(2-chlorophenyl)-5-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-5-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H15ClN6O2 and its molecular weight is 394.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research in the field of chemistry and pharmacology often explores the synthesis of novel compounds with potential biological activities. For instance, compounds with complex structures, including those containing pyridine, triazole, and isoxazole moieties, are synthesized to investigate their antimicrobial, anticancer, and antioxidant properties. The synthesis process typically involves multiple steps, including condensation reactions, and aims to create molecules that interact effectively with biological targets. For example, novel heterocyclic compounds have been synthesized and shown to exhibit high efficiency in in vitro screening for antioxidant activity, antitumor activity against certain cell lines, and antimicrobial activity against pathogenic bacteria and fungi (Khalifa et al., 2015).
Anticancer and Antimicrobial Agents
Another area of research involves the development of compounds as anticancer and anti-5-lipoxygenase agents. Novel series of compounds, possibly sharing some structural similarities with the compound , have been synthesized and evaluated for their cytotoxic activities against cancer cell lines and their ability to inhibit enzymes like 5-lipoxygenase. These studies aim to discover new therapeutic agents that could offer benefits in treating various cancers and inflammatory conditions (Rahmouni et al., 2016).
Antitubercular Activity
Compounds featuring pyrazole and pyridine cores have also been synthesized and evaluated for their potential as antitubercular agents. This involves assessing their ability to inhibit key enzymes or pathways in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The discovery of such compounds is crucial for developing new drugs to combat tuberculosis, especially in the face of rising antibiotic resistance. Some compounds have shown promising activity in inhibiting the growth of M. tuberculosis strains, highlighting their potential in antitubercular therapy (Amaroju et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been reported to targetMycobacterium tuberculosis H37Ra , H (+),K (+)-ATPase , and neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . These targets play crucial roles in various biological processes such as bacterial growth, gastric acid secretion, and nerve pulse transmission respectively.
Mode of Action
Similar compounds have been reported to exhibitanti-tubercular activity , gastric acid secretion inhibitory action , and neurotoxic potentials . These actions result from the compound’s interaction with its targets, leading to changes in their function.
Biochemical Pathways
Similar compounds have been reported to affect theproduction of reactive oxygen species (ROS) . Overexpression of ROS can lead to cellular damage and disease development .
Result of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , inhibit gastric acid secretion , and affect normal nerve pulses’ transmission .
properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2/c1-12-17(18(24-28-12)15-6-2-3-7-16(15)20)19(27)22-9-13-11-26(25-23-13)14-5-4-8-21-10-14/h2-8,10-11H,9H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTWWVCZOOLLGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

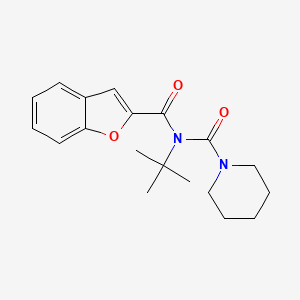
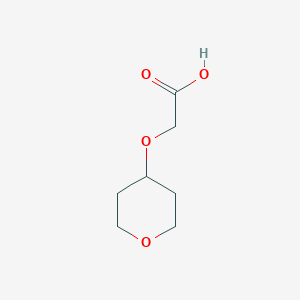
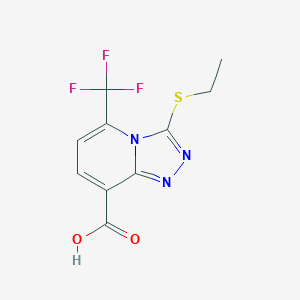
![2-(2,4-Dichlorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2893307.png)
![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2893310.png)
![2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride](/img/structure/B2893311.png)
![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-phenylmethoxyethanone](/img/structure/B2893312.png)
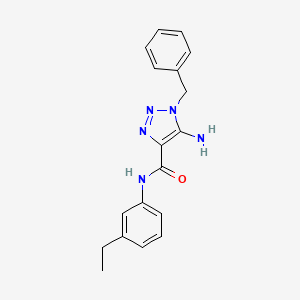
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2893315.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid](/img/structure/B2893316.png)
![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2893319.png)
![N-[(4-chlorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2893321.png)
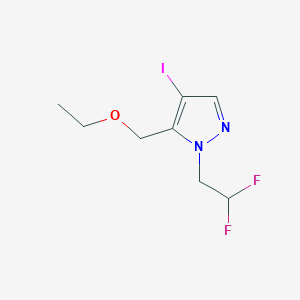
![8-{4-[(2-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2893323.png)